

# 4-Acetoxybiphenyl: A Comprehensive Technical Guide for Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-Acetoxybiphenyl** is a pivotal precursor in organic synthesis, valued for its role in constructing complex molecular architectures. As a stable, crystalline solid, it serves as a protected form of 4-hydroxybiphenyl, a fundamental building block for a diverse array of compounds. Its utility spans from the synthesis of pharmacologically active molecules and agrochemicals to the production of high-performance liquid crystal polymers. This guide provides an in-depth analysis of **4-acetoxybiphenyl**'s physicochemical properties, its core synthetic transformations—including hydrolysis and the Fries rearrangement—and detailed experimental protocols. Furthermore, it explores its application in modern drug discovery, particularly in the context of cross-coupling reactions for creating novel biphenyl derivatives.

# Physicochemical and Spectroscopic Data

**4-Acetoxybiphenyl**, also known as p-phenylphenyl acetate, is a white crystalline solid.[1] Its key properties are summarized below, providing essential data for reaction planning and characterization.



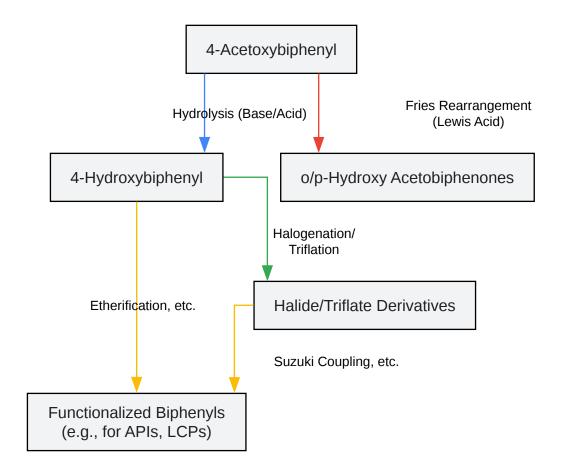
Property	Value	Reference
Molecular Formula	C14H12O2	[2][3]
Molecular Weight	212.24 g/mol	[2][3]
Melting Point	87-89 °C	[1][3]
Boiling Point	333 °C at 760 mmHg	[3]
Density	1.103 g/cm <sup>3</sup>	[3]
Flash Point	116 °C	[3]
CAS Number	148-86-7	[2][3]
Appearance	White fine crystalline powder	[1]

Spectroscopic data is crucial for the identification and characterization of **4-acetoxybiphenyl** and its reaction products. Techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry are commonly employed.[2][4]

## **Core Synthetic Applications and Pathways**

**4-Acetoxybiphenyl**'s utility as a precursor stems from the reactivity of its ester functional group and the stability of its biphenyl core. The acetyl group serves as an effective protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to yield 4-hydroxybiphenyl.[5] This unmasked phenol can then undergo further functionalization. Alternatively, the ester itself can be directly transformed.





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Caption: Key synthetic transformations of **4-Acetoxybiphenyl**.

## **Hydrolysis to 4-Hydroxybiphenyl**

The most fundamental transformation of **4-acetoxybiphenyl** is its hydrolysis to 4-hydroxybiphenyl (biphenyl-4-ol).[5] This reaction is typically carried out under basic conditions (e.g., using an alkali metal hydroxide) or acidic conditions. The resulting 4-hydroxybiphenyl is a valuable intermediate for pharmaceuticals and other fine chemicals. For instance, it is a precursor for producing certain fungicides and is used in the synthesis of more complex drug molecules.

## The Fries Rearrangement: Synthesis of Acyl Phenols

The Fries rearrangement is a powerful reaction that converts a phenolic ester, such as **4-acetoxybiphenyl**, into a hydroxyaryl ketone.[6] This reaction is catalyzed by Lewis acids (e.g., AlCl<sub>3</sub>, TiCl<sub>4</sub>, BF<sub>3</sub>) or strong Brønsted acids.[6][7] The acyl group migrates from the phenolic







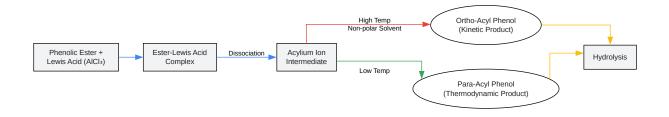
oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.

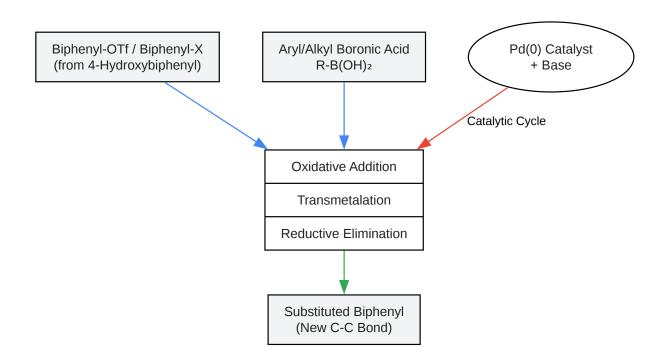
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions:

- Low temperatures favor the formation of the para-substituted product, which is often the result of thermodynamic control.[6]
- High temperatures tend to yield the ortho-substituted product, which is kinetically favored and can form a stable bidentate complex with the Lewis acid catalyst.[6]
- Solvent polarity also plays a role; non-polar solvents favor the ortho product, while increasing polarity increases the yield of the para product.[6]

This reaction is industrially significant for synthesizing hydroxyaryl ketones, which are key intermediates for various pharmaceuticals.[6]







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